

Benchmarking AZD-7295: An In Vitro Comparison Against Current Hepatitis C Virus Therapies

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Compound of Interest		
Compound Name:	AZD-7295	
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For research, scientific, and drug development professionals, this guide provides an objective in vitro comparison of the investigational Hepatitis C Virus (HCV) NS5A inhibitor, **AZD-7295**, against current standard-of-care direct-acting antiviral (DAA) regimens. This analysis is based on available preclinical data to delineate the comparative efficacy and resistance profiles of these antiviral agents.

Executive Summary

AZD-7295 is an inhibitor of the Hepatitis C Virus (HCV) non-structural protein 5A (NS5A), a key protein involved in viral RNA replication and virion assembly.[1][2][3] Available in vitro data for **AZD-7295** demonstrates potent activity against HCV genotype 1b, with a reported half-maximal effective concentration (EC50) of 7 nM.[4] This positions **AZD-7295** within the landscape of highly potent NS5A inhibitors.

Current HCV therapy is dominated by pangenotypic DAA combination regimens, most notably sofosbuvir/velpatasvir and glecaprevir/pibrentasvir, which have revolutionized treatment with high cure rates across all major HCV genotypes.[5][6][7][8][9][10][11] This guide will benchmark the available in vitro data for **AZD-7295** against these leading therapeutic options, focusing on antiviral potency and resistance profiles.



Mechanism of Action: Targeting the HCV NS5A Protein

NS5A is a critical phosphoprotein essential for the HCV life cycle, playing a central role in both the replication of the viral genome and the assembly of new virus particles.[1][2] NS5A inhibitors, including **AZD-7295**, bind to this protein and disrupt its function.[2] The precise mechanism is multifaceted and thought to involve the inhibition of the formation of the membranous web, which serves as the site for viral replication, and the impairment of virion assembly.[2][12][13] By targeting NS5A, these inhibitors effectively halt viral replication.[2]





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